molecular formula C6H8INOS B6219326 5-ethoxy-4-iodo-2-methyl-1,3-thiazole CAS No. 2751611-46-6

5-ethoxy-4-iodo-2-methyl-1,3-thiazole

Cat. No.: B6219326
CAS No.: 2751611-46-6
M. Wt: 269.1
InChI Key:
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Description

5-ethoxy-4-iodo-2-methyl-1,3-thiazole is an organic compound that has recently gained attention in scientific research. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-4-iodo-2-methyl-1,3-thiazole typically involves the reaction of 2-methyl-1,3-thiazole with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-4-iodo-2-methyl-1,3-thiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted under mild to moderate temperatures.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidines.

    Substitution: Formation of various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

5-ethoxy-4-iodo-2-methyl-1,3-thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 5-ethoxy-4-iodo-2-methyl-1,3-thiazole involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to DNA and proteins, affecting their function and leading to cellular changes.

    Pathways Involved: It may inhibit key enzymes or receptors involved in cell proliferation and survival, leading to apoptosis or cell death.

Comparison with Similar Compounds

Similar Compounds

  • 5-ethoxy-4-methyl-2-thiazole
  • 4-iodo-2-methyl-1,3-thiazole
  • 5-ethoxy-2-methyl-1,3-thiazole

Uniqueness

5-ethoxy-4-iodo-2-methyl-1,3-thiazole is unique due to the presence of both ethoxy and iodo substituents on the thiazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

2751611-46-6

Molecular Formula

C6H8INOS

Molecular Weight

269.1

Purity

95

Origin of Product

United States

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